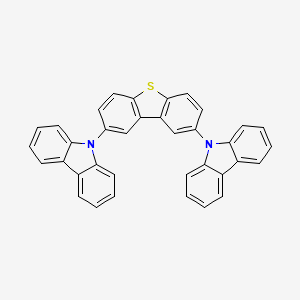

2,8-Bis(9H-carbazol-9-yl)dibenzothiophene

Overview

Description

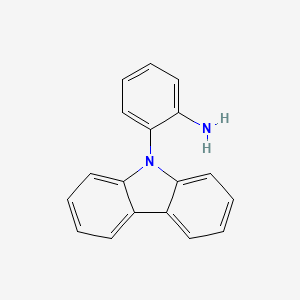

2,8-Bis(9H-carbazol-9-yl)dibenzothiophene, also known as DCzDBT, is a carbazole-based bipolar host material . It contains two carbazole and one dibenzothiophene units . This compound is used in blue thermally activated delayed fluorescent (TADF) devices, achieving excellent external quantum efficiencies (EQE) .

Synthesis Analysis

The synthesis of 2,8-Bis(9H-carbazol-9-yl)dibenzothiophene involves several steps. In one method, 2,8-dibromodibenzothiophene is mixed with carbazole, potassium carbonate, and copper in Triethylene glycol dimethyl ether (TEGDME). The mixture is then heated at 180°C for 24 hours under an inert atmosphere .Molecular Structure Analysis

The molecular formula of 2,8-Bis(9H-carbazol-9-yl)dibenzothiophene is C36H22N2S . It has a molecular weight of 514.65 g/mol .Physical And Chemical Properties Analysis

2,8-Bis(9H-carbazol-9-yl)dibenzothiophene is a solid at 20°C . It has a melting point of 301°C . The maximum absorption wavelength is 338 nm in THF . The compound appears as a white to orange to green powder or crystal .Scientific Research Applications

Organic Light Emitting Diodes (OLEDs)

DCzDBT is utilized as a novel hole-transporting material (HTM) in OLEDs. The introduction of HTMs based on DCzDBT into standard devices has resulted in significantly enhanced current, power, and external quantum efficiencies (EQE). These compounds exhibit good thermal stabilities with high glass transition temperatures, which is crucial for the durability and efficiency of OLEDs .

Conducting Polymers

Polycarbazole derivatives, including DCzDBT, are known for their excellent optoelectronic properties, high charge carrier mobility, and morphological stability. These properties make them suitable for use in nanodevices, rechargeable batteries, and electrochemical transistors. The electropolymerization of carbazole moieties leads to the formation of polymers with varying bandgap energies and conjugation lengths, affecting their optoelectronic applications .

Thermally Activated Delayed Fluorescence (TADF)

DCzDBT-based bipolar host molecules have been synthesized for blue TADF-based OLEDs. These host materials are crucial for achieving high-performance blue emission in OLEDs, which is a challenging task due to the energy gap in blue phosphorescent materials .

Phosphorescent OLEDs

A novel bipolar molecule derived from DCzDBT has been employed as the host in phosphorescent OLEDs. Using this compound as the host material, devices have achieved a maximum luminance of 7000 cd/m². This demonstrates the potential of DCzDBT derivatives in enhancing the performance of phosphorescent OLEDs .

Mechanism of Action

Target of Action

The primary target of 2,8-Bis(9H-carbazol-9-yl)dibenzothiophene is the organic light-emitting diode (OLED) materials . This compound is a carbazole-based bipolar host material that contains two carbazole and one dibenzothiophene units .

Mode of Action

2,8-Bis(9H-carbazol-9-yl)dibenzothiophene interacts with its targets by being used in blue thermally activated delayed fluorescent (TADF) devices . It achieves excellent external quantum efficiencies (EQE) in these devices .

Biochemical Pathways

The biochemical pathway affected by 2,8-Bis(9H-carbazol-9-yl)dibenzothiophene involves the process of light emission in OLEDs . The compound’s interaction with its targets leads to the production of blue light in TADF devices .

Pharmacokinetics

, and it has a melting point of 301°C . These properties may impact its performance and stability in OLED devices.

Result of Action

The molecular and cellular effects of 2,8-Bis(9H-carbazol-9-yl)dibenzothiophene’s action result in the emission of blue light in TADF devices . This is achieved through its interaction with other components in the OLED, leading to the generation of high external quantum efficiencies .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,8-Bis(9H-carbazol-9-yl)dibenzothiophene. For instance, the compound’s performance can be affected by temperature, given its high melting point . Additionally, the compound’s stability and efficacy in OLEDs may be influenced by the specific conditions of the device’s operation, such as voltage and current.

properties

IUPAC Name |

9-(8-carbazol-9-yldibenzothiophen-2-yl)carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H22N2S/c1-5-13-31-25(9-1)26-10-2-6-14-32(26)37(31)23-17-19-35-29(21-23)30-22-24(18-20-36(30)39-35)38-33-15-7-3-11-27(33)28-12-4-8-16-34(28)38/h1-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDHNJSIZTIODFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC5=C(C=C4)SC6=C5C=C(C=C6)N7C8=CC=CC=C8C9=CC=CC=C97 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H22N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,8-Bis(9H-carbazol-9-yl)dibenzothiophene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1428643.png)

![3,7-Dibromo-5,5-dihexyl-5H-dibenzo[b,d]silole](/img/structure/B1428644.png)